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4-methylheptan-2-one - 6137-06-0

4-methylheptan-2-one

Catalog Number: EVT-364533
CAS Number: 6137-06-0
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • 7.2 Food Science: Research suggests that 4-methylheptan-2-one significantly contributes to the aroma profile of fermented soybean paste (doenjang) []. Its presence, alongside other volatile compounds, is linked to the characteristic organoleptic properties of this traditional food product. This finding highlights the potential importance of 4-methylheptan-2-one in shaping the sensory qualities of fermented foods.
  • 7.3 Chemical Ecology: While not explicitly explored in the provided literature, the presence of 4-methylheptan-2-one in natural sources like the fruits of Actephila merrilliana [] suggests potential roles in chemical ecology. Further research could investigate its potential as a semiochemical, mediating interactions between organisms.
  • 7.4 Analytical Chemistry: The identification and quantification of 4-methylheptan-2-one in complex mixtures highlight its relevance in analytical chemistry. Techniques like gas chromatography-mass spectrometry (GC-MS) enable its detection and analysis in various matrices, such as essential oils [] and fermented food products [].

Heptan-2-one

  • Relevance: Heptan-2-one is structurally similar to 4-methylheptan-2-one, differing only by the presence of a methyl group at the 4th carbon in 4-methylheptan-2-one. Both compounds were identified as key contributors to the aroma of rice-koji doenjang, particularly during the early fermentation phase. []

(E)-Hept-2-enal

  • Relevance: Like 4-methylheptan-2-one, (E)-hept-2-enal was found to be a major volatile compound in rice-koji doenjang during the early fermentation stages. [] Although structurally different, both compounds belong to the carbonyl group and contribute to the overall aroma profile of the fermented soybean paste.

Hexanal

  • Relevance: Hexanal, along with 4-methylheptan-2-one, is a significant volatile carbonyl compound detected in rice-koji doenjang during the initial phase of fermentation. [] Despite their structural differences, both contribute to the overall aroma of the fermented paste.

Long-Chain Fatty Acid Ethyl Esters

  • Relevance: While not structurally similar to 4-methylheptan-2-one, long-chain fatty acid ethyl esters are mentioned as significant volatile compounds in rice-koji doenjang, particularly in the latter stages of fermentation. [] This contrasts with 4-methylheptan-2-one, which is primarily found in the early fermentation stage. The study highlights the dynamic evolution of volatile compounds during fermentation, with different compound classes playing roles at different stages.

2,2-Dimethylpropanoic Acid Octyl Ester

  • Relevance: Although not directly related to 4-methylheptan-2-one, this ester was identified as a major constituent in the essential oil of Actephila merrilliana fruits, [] highlighting the diversity of volatile compounds found in natural sources.

2-Methylpropanoic Acid-2-Ethylhexyl Ester

  • Relevance: Similar to 2,2-dimethylpropanoic acid octyl ester, this compound is a significant component of the essential oil extracted from Actephila merrilliana fruits. [] It is not directly related to 4-methylheptan-2-one but highlights the presence of various esters with potential aroma contributions in natural products.

1-Ethoxy-4-Methyl-2-Pentanone

  • Relevance: This ether was identified as a significant component in the essential oil of Actephila merrilliana fruits. [] While not directly related to 4-methylheptan-2-one, it exemplifies the presence of volatile ethers alongside ketones in natural product extracts.

Properties

CAS Number

6137-06-0

Product Name

4-Methyl-2-heptanone

IUPAC Name

4-methylheptan-2-one

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-4-5-7(2)6-8(3)9/h7H,4-6H2,1-3H3

InChI Key

BIFPSSTVLFHHEI-UHFFFAOYSA-N

SMILES

CCCC(C)CC(=O)C

Canonical SMILES

CCCC(C)CC(=O)C

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